1,2-dichloro-2-methylbutane chemical properties
1,2-dichloro-2-methylbutane chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloro-2-methylbutane is a halogenated alkane featuring a tertiary carbon center bonded to a chlorine atom, a structural motif that dictates its chemical behavior. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. By examining its properties through the lens of reaction mechanisms and stereochemistry, this document serves as a technical resource for professionals leveraging chlorinated intermediates in synthetic and developmental chemistry.
Molecular Structure and Physicochemical Profile
1,2-Dichloro-2-methylbutane, with the chemical formula C₅H₁₀Cl₂, possesses a unique structure that is fundamental to its reactivity. The molecule contains a quaternary carbon atom at the second position, which is also a stereocenter. The presence of two chlorine atoms, one on a primary carbon (C1) and one on a tertiary carbon (C2), creates distinct reactive sites within the same molecule.
The IUPAC name for this compound is 1,2-dichloro-2-methylbutane.[1] Its structure gives rise to chirality, meaning it can exist as a pair of enantiomers. Synthesis from an achiral precursor or via a mechanism involving a planar intermediate, such as a radical, will typically result in a racemic mixture, which is optically inactive.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |
| Molecular Weight | 141.04 g/mol | PubChem[1], NIST[3] |
| IUPAC Name | 1,2-dichloro-2-methylbutane | PubChem[1] |
| CAS Number | 23010-04-0 | NIST[3] |
| Canonical SMILES | CCC(C)(CCl)Cl | PubChem[1] |
| InChI Key | KVPMOKIQASUYOV-UHFFFAOYSA-N | NIST[3] |
| Computed XLogP3 | 2.6 | PubChem[1] |
Spectroscopic Characterization: A Structural Elucidation
The structural features of 1,2-dichloro-2-methylbutane can be confirmed through various spectroscopic techniques. While a complete, experimentally verified set of spectra is not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons.
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A triplet for the methyl protons (–CH₃) of the ethyl group.
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A quartet for the methylene protons (–CH₂–) of the ethyl group, deshielded by the adjacent quaternary carbon.
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A singlet for the methyl protons (–CH₃) attached to C2.
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A singlet for the methylene protons (–CH₂Cl) at C1, significantly deshielded by the adjacent chlorine and the quaternary carbon. The integration ratio would be 3:2:3:2.
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¹³C NMR: The carbon NMR spectrum should display five signals, one for each unique carbon atom in the molecule. The carbon atoms bonded to chlorine (C1 and C2) would appear most downfield.
Mass Spectrometry (MS)
The electron ionization mass spectrum provides crucial information about the molecular weight and fragmentation pattern. A key feature for chlorine-containing compounds is the isotopic pattern. Molecules with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. The most prominent features for 1,2-dichloro-2-methylbutane would be:
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C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the alkyl groups.
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C-Cl stretching: Characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The presence of two C-Cl bonds (primary and tertiary) may lead to multiple or broad peaks in this region.[1][5]
Synthesis Methodologies: Formation of the Dichloroalkane
The synthesis of 1,2-dichloro-2-methylbutane can be approached through several routes, with radical halogenation being a documented method.
Radical Chlorination of 1-Chloro-2-methylbutane
A primary route involves the light-induced free-radical chlorination of a monochlorinated precursor, such as (S)-1-chloro-2-methylbutane.[2][6] This reaction proceeds via a standard free-radical chain mechanism.
Experimental Protocol: Free-Radical Chlorination
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Initiation: A chlorine molecule (Cl₂) absorbs UV light, causing homolytic cleavage to form two chlorine radicals (Cl•).
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Propagation (Step 1): A chlorine radical abstracts a hydrogen atom from the alkane substrate (1-chloro-2-methylbutane) to form HCl and an alkyl radical. Abstraction at the tertiary C2 position is favored due to the stability of the resulting tertiary radical.
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Propagation (Step 2): The tertiary alkyl radical reacts with another molecule of Cl₂ to form the desired product, 1,2-dichloro-2-methylbutane, and a new chlorine radical, which continues the chain.
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Termination: The reaction ceases when radicals combine (e.g., Cl• + Cl• → Cl₂; R• + Cl• → R-Cl).
Causality and Stereochemistry: The key to this synthesis is the stability of the intermediate radical. Tertiary radicals are more stable than secondary or primary radicals, thus chlorination preferentially occurs at the C2 position. However, the intermediate tertiary radical is planar (sp² hybridized), so the subsequent attack by Cl₂ can occur from either face. This results in the formation of a racemic mixture of (R)- and (S)-1,2-dichloro-2-methylbutane, rendering the product optically inactive.[2][7]
Diagram: Radical Chlorination Workflow
Caption: Free-radical chlorination mechanism for synthesizing 1,2-dichloro-2-methylbutane.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 1,2-dichloro-2-methylbutane is dominated by the chemistry of its two distinct carbon-chlorine bonds. The tertiary C2-Cl bond is significantly more reactive in nucleophilic substitution and elimination reactions due to its ability to form a stable carbocation.
Nucleophilic Substitution (Sₙ1)
Given the tertiary nature of the C2 carbon, 1,2-dichloro-2-methylbutane is highly susceptible to Sₙ1 reactions. The reaction proceeds through a two-step mechanism involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar protic solvents, which can stabilize both the leaving group (Cl⁻) and the carbocation.
The synthesis of the related compound, 2-chloro-2-methylbutane, from tert-amyl alcohol with HCl is a classic example of an Sₙ1 reaction and provides a model for the reactivity at the C2 position.[8][9][10]
Elimination Reactions (Dehydrohalogenation)
When treated with a strong, non-nucleophilic base, 1,2-dichloro-2-methylbutane can undergo elimination reactions to form alkenes.[3] Due to the tertiary nature of the substrate, the E1 mechanism is competitive with Sₙ1, while a strong base will favor the E2 mechanism.
Two main products are possible from the elimination of HCl, depending on which β-hydrogen is removed:
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Product A (Zaitsev Product): Removal of a hydrogen from the methylene group (C3) results in the more substituted and thermodynamically more stable alkene: 1-chloro-2-methylbut-2-ene .
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Product B (Hofmann Product): Removal of a hydrogen from the methyl group at C2 results in the less substituted alkene: 2-chloro-3-methylbut-1-ene .
According to Zaitsev's (Saytzeff's) rule , elimination reactions that can produce more than one alkene will favor the formation of the more highly substituted (more stable) alkene.[11] Therefore, 1-chloro-2-methylbut-2-ene is expected to be the major product.
Diagram: Dehydrohalogenation Pathways
Caption: Potential alkene products from the dehydrohalogenation of 1,2-dichloro-2-methylbutane.
Safety, Handling, and Storage
1,2-Dichloro-2-methylbutane is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple risks.[1]
Data Presentation: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Handling and Storage Protocol:
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable.[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-Dichloro-2-methylbutane is a structurally interesting molecule whose chemical properties are a direct consequence of its dichlorinated, branched structure. Its reactivity is centered around the tertiary carbon, making it a useful substrate for investigating Sₙ1 and E1/E2 reaction mechanisms. The preferential formation of the Zaitsev product in elimination reactions and the racemic outcome of its synthesis via radical pathways are key teaching points and important considerations for its application in complex synthetic routes. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.
References
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NIST (2025). Butane, 1,2-dichloro-2-methyl- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].
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